N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanocyclobutyl group, a cyclopentyloxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide typically involves multiple steps:
Formation of the Cyanocyclobutyl Intermediate: The initial step involves the preparation of the cyanocyclobutyl intermediate. This can be achieved by reacting cyclobutanone with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc chloride.
Attachment of the Cyclopentyloxy Group: The next step involves the introduction of the cyclopentyloxy group. This can be done by reacting the intermediate with cyclopentanol under acidic conditions to form the desired ether linkage.
Methoxylation and Benzamide Formation: Finally, the methoxy group is introduced via methylation of a hydroxyl group on the benzene ring, followed by the formation of the benzamide through an amide coupling reaction using N-methylbenzamide and appropriate coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a formyl or carboxyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-formyl-N-methylbenzamide.
Reduction: Products may include N-(1-Aminocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide.
Substitution: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-5-nitro-N-methylbenzamide.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide involves its interaction with molecular targets such as
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)14-8-9-16(23-2)17(12-14)24-15-6-3-4-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJRIIRPHVVIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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